The Synthesis of Piperidinium Pentamethylenedithiocarbamate: A Comprehensive Technical Guide
The Synthesis of Piperidinium Pentamethylenedithiocarbamate: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the synthesis of Piperidinium pentamethylenedithiocarbamate, a versatile dithiocarbamate salt. Addressed to researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the fundamental chemical principles, a detailed experimental protocol, characterization methods, and critical safety considerations. The structure of this guide is designed to offer a holistic understanding of the synthesis, moving from theoretical foundations to practical application and validation.
Introduction: The Significance of Piperidinium Pentamethylenedithiocarbamate
Piperidinium pentamethylenedithiocarbamate belongs to the dithiocarbamate class of compounds, which are characterized by the presence of a dithiocarbamate anion and a suitable cation. In this case, the cation is the piperidinium ion, formed from the protonation of piperidine. Dithiocarbamates are widely utilized as ligands in coordination chemistry, as accelerators in the vulcanization of rubber, and as pesticides.[1][2] In the realm of pharmaceutical sciences, dithiocarbamate derivatives have garnered attention for their potential biological activities, including antimicrobial and antifungal properties.[3] The synthesis of Piperidinium pentamethylenedithiocarbamate is a foundational process for accessing this important molecule for further research and application.
The Chemical Heart of the Matter: Reaction Mechanism and Principles
The synthesis of Piperidinium pentamethylenedithiocarbamate is a classic example of the reaction between a secondary amine and carbon disulfide.[4] The reaction proceeds through a nucleophilic addition mechanism.
The Core Reaction:
The lone pair of electrons on the nitrogen atom of the piperidine molecule acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.[5] This initial attack forms a zwitterionic intermediate. In the presence of a second equivalent of piperidine, which acts as a base, a proton is abstracted from the nitrogen atom of the zwitterion. This deprotonation leads to the formation of the pentamethylenedithiocarbamate anion and a piperidinium cation. The electrostatic attraction between these two ions results in the formation of the stable salt, Piperidinium pentamethylenedithiocarbamate.
The overall reaction can be represented as follows:
2 C₅H₁₁N + CS₂ → [C₅H₁₁NH₂]⁺[C₅H₁₀NCS₂]⁻
This reaction is typically carried out in a suitable solvent and often at reduced temperatures to control the exothermic nature of the reaction. The choice of a basic medium facilitates the deprotonation step, driving the equilibrium towards the formation of the desired product.
A Practical Approach: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Piperidinium pentamethylenedithiocarbamate. This protocol is based on established procedures for the synthesis of related dithiocarbamate salts.[6]
Materials and Equipment
| Reagents | Equipment |
| Piperidine (C₅H₁₁N) | Round-bottom flask |
| Carbon disulfide (CS₂) | Magnetic stirrer and stir bar |
| Sodium hydroxide (NaOH) | Ice bath |
| Distilled water | Dropping funnel |
| Ethanol (for recrystallization) | Buchner funnel and filter paper |
| Diethyl ether (for washing) | Vacuum filtration apparatus |
| Beakers and graduated cylinders | |
| pH paper or pH meter |
Step-by-Step Synthesis Procedure
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in distilled water. Cool the solution in an ice bath with continuous stirring.
-
Addition of Piperidine: To the cooled sodium hydroxide solution, add one molar equivalent of piperidine dropwise, ensuring the temperature of the mixture remains low.
-
Addition of Carbon Disulfide: While maintaining the low temperature and vigorous stirring, add one molar equivalent of carbon disulfide dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction. A precipitate should begin to form.
-
Reaction Completion: After the addition of carbon disulfide is complete, continue to stir the mixture in the ice bath for a specified period, typically 30-60 minutes, to ensure the reaction goes to completion.
-
Isolation of the Product: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing the Product: Wash the crude product with cold distilled water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for the synthesis of Piperidinium pentamethylenedithiocarbamate.
Ensuring Purity and Identity: Characterization of the Final Product
To confirm the successful synthesis and purity of Piperidinium pentamethylenedithiocarbamate, a combination of analytical techniques should be employed.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂S₂ | [7] |
| Molecular Weight | 246.44 g/mol | [7] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 172-174 °C |
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Piperidinium pentamethylenedithiocarbamate is expected to show characteristic absorption bands. A strong band in the region of 1450-1500 cm⁻¹ is indicative of the C-N stretching vibration of the thioureide group. The C=S stretching vibration typically appears in the 950-1050 cm⁻¹ region. The presence of the piperidinium cation will be evidenced by N-H stretching and bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the two piperidine rings. The protons on the piperidine ring of the dithiocarbamate anion will have different chemical shifts compared to the protons on the piperidinium cation due to the different electronic environments.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the piperidine rings and a characteristic signal for the C=S carbon of the dithiocarbamate group at a downfield chemical shift.
-
The availability of reference spectra in databases such as PubChem can be used for comparison and confirmation of the product's identity.[2]
Caption: Simplified reaction mechanism for the synthesis of Piperidinium pentamethylenedithiocarbamate.
A Culture of Safety: Hazard Assessment and Mitigation
The synthesis of Piperidinium pentamethylenedithiocarbamate involves the use of hazardous chemicals, and strict adherence to safety protocols is paramount.
Reactant Hazards
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8]
-
Carbon Disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. Suspected of damaging fertility or the unborn child.[9]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of toxic vapors.
-
Handling: Handle piperidine and carbon disulfide with extreme care, avoiding contact with skin and eyes. Dispense these reagents in the fume hood.
-
Temperature Control: The reaction is exothermic. Use an ice bath to control the temperature and prevent overheating.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Emergency Procedures
-
Skin Contact: In case of skin contact with any of the reactants, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: If vapors are inhaled, move the individual to fresh air and seek medical attention.
-
Spills: In case of a spill, evacuate the area and use appropriate spill control materials. Do not attempt to clean up large spills without proper training and equipment.
Conclusion
The synthesis of Piperidinium pentamethylenedithiocarbamate is a well-established and reproducible process that provides access to a valuable chemical intermediate. By understanding the underlying reaction mechanism, adhering to a detailed and validated experimental protocol, and prioritizing safety, researchers can confidently and safely produce this compound for a variety of applications in chemistry and the life sciences. The characterization techniques outlined in this guide provide the necessary tools for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.
References
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PubChem. (n.d.). 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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GSRS. (n.d.). PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE. Global Substance Registration System. Retrieved from [Link]
- Mohammed, H. A. (2017). Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate and ethylenediamine. Kirkuk University Journal-Scientific Studies, 12(4).
- U.S. Patent No. 5,489,689. (1996).
- U.S. Patent No. 5,043,345. (1991).
- Chinese Patent No. 109180564B. (n.d.).
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ResearchGate. (2025, October 7). Nickel piperidine dithiocarbamate: synthesis, characterization, and crystal structure. Retrieved from [Link]
- World Intellectual Property Organization. (2019).
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PubMed. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Retrieved from [Link]
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PubMed. (2025, November 18). Carbon disulfide (CS2): chemistry and reaction pathways. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2025, August 7). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]
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ChemBK. (2024, April 10). piperidinium pentamethylenedithiocarbamate. Retrieved from [Link]
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Wikipedia. (n.d.). Carbon disulfide. Retrieved from [Link]
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